molecular formula C8H7ClN2O3 B181550 n-(5-Chloro-2-nitrophenyl)acetamide CAS No. 5443-33-4

n-(5-Chloro-2-nitrophenyl)acetamide

Cat. No. B181550
CAS RN: 5443-33-4
M. Wt: 214.6 g/mol
InChI Key: YWANGSCDWBUSBK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 g/mol . The compound is pale-yellow to yellow-brown solid in physical form .


Molecular Structure Analysis

The molecular structure of n-(5-Chloro-2-nitrophenyl)acetamide is characterized by a benzene ring attached to a nitro group and a chloro group . The compound also contains an acetamide group . The InChI code for the compound is 1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

N-(5-Chloro-2-nitrophenyl)acetamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.60 g/mol . The compound has a topological polar surface area of 74.9 Ų . It has a rotatable bond count of 1 . The compound has a complexity of 241 .

Scientific Research Applications

n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .

Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .

  • Antiviral Activity Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

  • Anti-inflammatory Activity Indole derivatives also have anti-inflammatory properties . These properties have led researchers to synthesize a variety of indole derivatives for further study .

  • Anticancer Activity Some indole derivatives have shown potential as anticancer agents . The specific mechanisms of action and effectiveness of these compounds are subjects of ongoing research .

  • Anti-HIV Activity Certain indole derivatives have demonstrated anti-HIV activity . These compounds could potentially be used in the development of new treatments for HIV .

  • Antioxidant Activity Indole derivatives have been found to possess antioxidant properties . These properties could potentially be used in the development of new treatments for diseases caused by oxidative stress .

  • Antimicrobial Activity Some indole derivatives have shown antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial agents .

n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .

Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .

properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANGSCDWBUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279362
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5-Chloro-2-nitrophenyl)acetamide

CAS RN

5443-33-4
Record name 5443-33-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Guan, C Han, D Zuo, Z Li, Q Zhang, Y Zhai… - European Journal of …, 2014 - Elsevier
A series of novel benzimidazole carbamates bearing indole moieties with sulphur or selenium atoms connecting the aromatic rings were synthesised and evaluated for their …
Number of citations: 146 www.sciencedirect.com
L Cano-González, JD Espinosa-Mendoza… - Journal of Chemical …, 2023 - ACS Publications
Carbendazim derivatives, commonly used as antiparasitic drugs, have shown potential as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in human …
Number of citations: 2 pubs.acs.org
S Pandey, P Tripathi, P Parashar, V Maurya… - ACS …, 2022 - ACS Publications
Small molecules that modulate biological functions are targets of modern-day drug discovery efforts. A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and …
Number of citations: 1 pubs.acs.org

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